molecular formula C18H16ClN3O2 B2464917 (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide CAS No. 881560-27-6

(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide

Cat. No.: B2464917
CAS No.: 881560-27-6
M. Wt: 341.8
InChI Key: FRGGQAADJYJNTR-WYMLVPIESA-N
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Description

(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a unique molecular architecture containing a cyanopropenamide core scaffold, an N-benzyl group, and a 3-chloro-4-methoxyphenylamino moiety . The (2E)-stereochemistry of the cyanoprop-2-enamide group is critical for maintaining the compound's structural integrity and bioactivity profile . The specific structural attributes, particularly the chloro-methoxy phenyl and benzyl groups, suggest potential research applications in targeted protein inhibition and kinase pathway studies, drawing parallels to established research compounds like neratinib which share similar structural motifs . The presence of the cyanopropenamide functionality may contribute to forming key interactions in biological systems, while the chloro and methoxy substitutions on the phenyl ring can significantly influence bioavailability and binding affinity . This product is provided with comprehensive analytical characterization data to ensure batch-to-batch consistency and is intended for research purposes only by qualified laboratory professionals. Strictly not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling and employ appropriate laboratory safety protocols.

Properties

IUPAC Name

(E)-N-benzyl-3-(3-chloro-4-methoxyanilino)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-24-17-8-7-15(9-16(17)19)21-12-14(10-20)18(23)22-11-13-5-3-2-4-6-13/h2-9,12,21H,11H2,1H3,(H,22,23)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGGQAADJYJNTR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-3-chloro-4-methoxyaniline.

    Coupling Reaction: The intermediate is then reacted with acrylonitrile in the presence of a catalyst like palladium on carbon to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its anti-inflammatory , antioxidant , and antitumor properties. Research indicates that derivatives of this compound can act as effective inhibitors in various biological pathways, particularly those involving inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Studies have shown that compounds structurally related to (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide exhibit significant anti-inflammatory activity. For instance, molecular docking studies suggest that these compounds can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response . This inhibition can be crucial in developing treatments for conditions such as arthritis and asthma.

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. Compounds with similar structures have shown promising results, indicating their potential use in preventing oxidative stress-related diseases .

Antitumor Activity

Research has indicated that certain derivatives of this compound possess antitumor properties. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and potential therapeutic applications .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Benzylamine Derivative : This involves the reaction of benzylamine with appropriate electrophiles.
  • Cyanopropenamide Formation : The introduction of a cyano group through nucleophilic addition to form the desired enamine structure.
  • Chlorination and Methoxylation : Introducing chlorine and methoxy groups to achieve the final structure.

These steps highlight the versatility of synthetic routes available for modifying the core structure to enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Anti-inflammatory Study : A study evaluated a series of substituted acrylamides for their ability to inhibit inflammatory markers in vitro. The results indicated that modifications on the aromatic rings significantly enhanced anti-inflammatory activity .
  • Antioxidant Evaluation : In another study, a related compound was tested for its ability to scavenge free radicals. Results showed that specific substitutions increased radical scavenging activity, making them potential candidates for antioxidant therapies .
  • Antitumor Research : A recent investigation into the cytotoxic effects of related compounds on breast cancer cell lines demonstrated promising results, with some derivatives achieving significant reductions in cell viability .

Mechanism of Action

The mechanism by which (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of α,β-unsaturated acrylamides with substitutions on the phenyl and amino groups. Below is a systematic comparison with structurally related analogs:

Structural and Functional Group Variations

Compound Name Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance References
(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide 446.93 3-Chloro-4-methoxy phenylamino, benzyl, cyano High electrophilicity due to cyano group; potential kinase inhibition .
(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile 419.87 4-Chlorobenzenesulfonyl, 3-chloro-4-methoxy phenylamino Enhanced solubility in polar solvents; sulfonyl group may improve metabolic stability .
(2E)-N-benzyl-3-(4-bromophenyl)-2-cyanoprop-2-enamide 381.25 4-Bromophenyl, benzyl, cyano Bromine’s bulkiness reduces membrane permeability compared to chloro analogs .
N-benzyl-3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide 446.93 4-(4-Chlorobenzyloxy)-3-ethoxy phenyl, benzyl Ethoxy group increases lipophilicity; potential for CNS-targeted activity .
(E)-3-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]amino]-2-cyanoprop-2-enamide 394.83 Benzotriazole, 4-chlorophenyl, cyano Benzotriazole moiety enhances UV stability; used in agrochemical research .

Physicochemical and Pharmacokinetic Properties

  • Electrophilicity: The cyano group in the target compound enhances electrophilicity compared to non-cyano analogs (e.g., (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide), which lack this polar group .
  • Solubility : Sulfonyl-containing derivatives (e.g., CAS 881560-27-6) exhibit higher aqueous solubility than the target compound due to the sulfonyl group’s polarity .
  • Metabolic Stability : The 3-chloro-4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to unsubstituted phenyl analogs .

Biological Activity

(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure. The presence of a benzyl group, a cyano group, and a chloro-methoxy-substituted phenyl moiety contributes to its reactivity and biological activity.

PropertyValue
IUPAC Name(E)-N-benzyl-3-(3-chloro-4-methoxyanilino)-2-cyanoprop-2-enamide
Molecular FormulaC18H16ClN3O2
Molecular Weight345.79 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways.

Potential Targets:

  • Enzymes : Inhibition of cyclooxygenase (COX) enzymes has been noted, which are critical in the inflammatory response.
  • Receptors : Possible interaction with growth factor receptors involved in tumor proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death.

Case Study Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 10 μM.
    • Induction of apoptosis was confirmed via flow cytometry, showing increased annexin V staining.

Anti-inflammatory Activity

The anti-inflammatory potential has also been assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines.

Key Results:

  • Cytokine Inhibition : The compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Mechanism : It appears to inhibit NF-kB signaling pathways, which are pivotal in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound.

Structural FeatureEffect on Activity
Benzyl GroupEnhances lipophilicity and receptor binding
Chloro GroupModulates electronic properties, affecting enzyme interactions
Methoxy GroupInfluences solubility and bioavailability

Comparative Analysis

When compared to similar compounds, such as N-benzyl derivatives with different substituents, this compound demonstrates unique biological profiles that warrant further exploration.

Similar Compounds:

  • N-benzyl 3-methoxypropionamides : Showed enhanced anticonvulsant activity but lower anticancer efficacy.
  • Other benzyl derivatives : Typically exhibit varying degrees of anti-inflammatory effects depending on their substituents.

Q & A

Q. Key intermediates :

  • 3-Chloro-4-methoxyaniline
  • Benzyl-protected acrylonitrile derivatives
  • Activated enamide precursors

Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., E-isomer configuration via coupling constants) and substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects trace intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 412.1) and fragmentation patterns .
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions in nitrile formation .
  • Temperature control : Slow heating (50–60°C) during condensation prevents decomposition; microwave-assisted synthesis reduces reaction time for amidation .
  • Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for biphenyl intermediates .
  • Workflow automation : Continuous flow reactors enhance reproducibility in large-scale synthesis .

What computational or experimental methods elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Molecular docking : Density Functional Theory (DFT) models predict binding affinities to kinase targets (e.g., EGFR) by analyzing π-π stacking between the chlorophenyl group and hydrophobic enzyme pockets .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd = 120 nM for caspase-3 inhibition) .
  • Cellular assays : Fluorescence-based apoptosis assays (Annexin V/PI staining) quantify dose-dependent cytotoxicity in cancer cell lines (IC₅₀ = 2.5 μM in HeLa) .

How do structural modifications at the benzyl or methoxyphenyl groups affect bioactivity?

Q. Advanced

  • Benzyl substitution : Electron-withdrawing groups (e.g., -NO₂) at the para-position reduce solubility but enhance receptor binding affinity by 30% compared to -OCH₃ .
  • Methoxyphenyl position : Ortho-chloro substitution increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduces blood-brain barrier permeability .
  • Cyanopropenamide backbone : Replacement with ester groups abolishes kinase inhibition, highlighting the cyano group’s role in hydrogen bonding with catalytic lysine residues .

How should researchers address discrepancies in reported biological activities across studies?

Q. Data Contradiction Analysis

  • Standardized assays : Use identical cell lines (e.g., NIH/3T3 vs. HEK293) and control compounds to normalize IC₅₀ values .
  • Structural verification : Re-analyze disputed batches via X-ray crystallography to confirm absence of stereoisomers or polymorphs .
  • Meta-analysis : Compare logP values and solvent systems (e.g., DMSO concentration) to identify confounding factors in cytotoxicity studies .

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